molecular formula C5H7O2- B1258985 2-Ethylacrylate

2-Ethylacrylate

Cat. No. B1258985
M. Wt: 99.11 g/mol
InChI Key: WROUWQQRXUBECT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethylacrylate is a monocarboxylic acid anion that is the conjugate base of 2-ethylacrylic acid. It has a role as a mammalian metabolite. It is a conjugate base of a 2-ethylacrylic acid.

Scientific Research Applications

  • Surgical Applications

    2-Ethylacrylate derivatives, specifically ethyl 2-cyanoacrylate, have been studied for their effectiveness as tissue adhesives in cardiovascular and thoracic surgery. Kaplan et al. (2004) conducted an experimental study using rats to compare the histopathological effects of ethyl 2-cyanoacrylate with conventional sutures. The study concluded that ethyl 2-cyanoacrylate is a viable alternative or adjunct to traditional suturing methods, especially in controlling hemorrhage and repairing tissues in vascular, myocardial, and pulmonary surgeries (Kaplan et al., 2004).

  • Polymer Industry Applications

    2-Ethylhexyl acrylate (2-EHA), a commonly used acrylate in the polymer industry, is synthesized through Fisher esterification. Wang et al. (2020) investigated the intensification of this process using a halogen-free deep eutectic solvent. This innovative approach indicates the potential of 2-EHA in the production of coatings, adhesives, thickeners, and plastic additives (Wang et al., 2020).

  • Research in Polymer Synthesis and Characterization

    Studies on the synthesis and characterization of 2-ethylacrylic acid, a derivative of 2-ethylacrylate, have been conducted to explore its potential applications. Yan-jun (2003) detailed the process of synthesizing 2-ethylacrylic acid from diethyl malonate, offering insights into its potential use in various polymer-based applications (Wang Yan-jun, 2003).

  • Development of Responsive Membrane Systems

    The pH-dependent conformational transition of hydrophobic polyelectrolytes like poly(2-ethylacrylic acid) is leveraged to design responsive membrane systems. These systems have significant applications in drug delivery and biochemical assays. Kim and Tirrell (1999) highlighted the potential of poly(2-ethylacrylic acid) in creating lipid bilayer membranes responsive to environmental parameters (Kim & Tirrell, 1999).

  • Applications in Catalysis and Polymerization

    The role of 2-ethylacrylate derivatives in catalysis and polymerization processes is significant. Guo et al. (2016) investigated the use of α-diimine Ni(II) complexes in ethylene polymerization, demonstrating the effectiveness of these complexes in producing polyethylene with high molecular weight and thermal stability (Guo et al., 2016).

  • Nanotechnology Applications

    The influence of anionic initiators on the polymerization of ethyl 2-cyanoacrylate has been explored for its potential in nanofiber formation. Mankidy et al. (2008) found that the type of initiator significantly affects the morphology of the polymer, with potential applications in creating polymer nanofibers and thin films (Mankidy et al., 2008).

properties

Product Name

2-Ethylacrylate

Molecular Formula

C5H7O2-

Molecular Weight

99.11 g/mol

IUPAC Name

2-methylidenebutanoate

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h2-3H2,1H3,(H,6,7)/p-1

InChI Key

WROUWQQRXUBECT-UHFFFAOYSA-M

SMILES

CCC(=C)C(=O)[O-]

Canonical SMILES

CCC(=C)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Ethylacrylic acid was prepared from diethyl ethylmalonate using procedures set forth in the literature (e.g., Ferrito et al., Macromol. Synth., 11, pp. 59-62 (1992)). Diethyl ethylmalonate (100 g, 0.53 mol) was added to a 1 L round bottom flask and stirred overnight with 700 mL of 1 M KOH in 95% ethanol. The ethanol was then removed with a rotary evaporator and the residue was dissolved in a minimum amount of water and acidified to a pH of 2.0 by slow addition of concentrated HCl. The separated oil (2-carboethoxybutyric acid) was taken up into diethyl ether (3×200 mL portions of ether in a separatory funnel), dried over magnesium sulfate and concentrated on a rotary evaporator. The crude 2-carboethoxybutyric acid (84.9 g, 0.53 mol) was placed in a 1 L round bottom flask and cooled to −5° C. Diethylamine (55 mL, 0.53 mol) was then added to the flask and an addition funnel containing 43.5 g formaline solution (0.54 mol) was added dropwise to the reaction mixture while allowing the solution to slowly warm to room temperature. After stirring for 24 hours, the addition funnel was replaced with a reflux condenser and the reaction was warmed to 60° C. for 8 hours. The reaction mixture was then cooled to 0° C. and concentrated sulfuric acid was added slowly until evolution of gas ceases. The mixture was extracted with three 200 mL portions of diethyl ether, dried over magnesium sulfate, and concentrated on a rotary evaporator to obtain 2-ethylacrylate. Crude 2-ethylacrylate (64.1 g, 0.5 mol) was placed in a 1 L round bottom flask and 600 ml of 2M aqueous KOH was added. The flask was fitted with a reflux condenser and the reaction was refluxed for 20 hours. The solution was allowed to cool to room temperature and was acidified with 1N HCl to a pH of 2. The separated oil was extracted four times with 700 mL of ether, dried over magnesium sulfate and concentrated on a rotary evaporator. The yellow oil was vacuum distilled (bp 50° C./1 mm Hg) to yield pure, colorless 2-ethylacrylic acid (35 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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